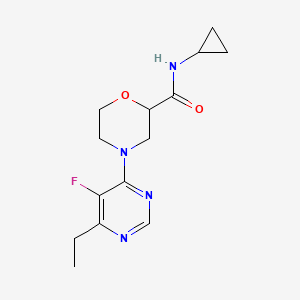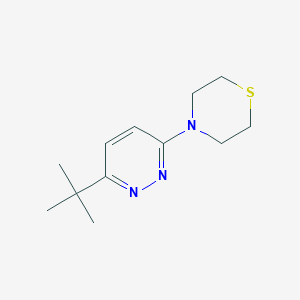![molecular formula C16H22N6 B15121195 4-Methyl-2-{4-[2-(propan-2-yl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine](/img/structure/B15121195.png)
4-Methyl-2-{4-[2-(propan-2-yl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-2-{4-[2-(propan-2-yl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine is a complex organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities. This particular compound features a piperazine ring substituted with a pyrimidine moiety, making it a significant molecule in medicinal chemistry and pharmaceutical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-{4-[2-(propan-2-yl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Substitution with Pyrimidine: The piperazine ring is then reacted with a pyrimidine derivative. This step often involves nucleophilic substitution reactions where the piperazine nitrogen attacks an electrophilic carbon on the pyrimidine ring.
Introduction of Methyl and Isopropyl Groups:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and isopropyl groups, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can be performed on the pyrimidine ring, potentially converting it to dihydropyrimidine derivatives.
Substitution: The compound can undergo various substitution reactions, especially at the nitrogen atoms of the piperazine ring. Common reagents for these reactions include alkyl halides and acyl chlorides.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Alkyl halides (e.g., methyl iodide) and acyl chlorides (e.g., acetyl chloride) under basic or acidic conditions.
Major Products
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of dihydropyrimidine derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Wissenschaftliche Forschungsanwendungen
4-Methyl-2-{4-[2-(propan-2-yl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anticancer, antiviral, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-Methyl-2-{4-[2-(propan-2-yl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways, leading to altered cellular responses such as reduced proliferation or increased apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2-Pyrimidyl)piperazine: A simpler analog with similar structural features but lacking the methyl and isopropyl groups.
2-Isopropyl-4-methyl-6-hydroxypyrimidine: Another pyrimidine derivative with different substituents.
Uniqueness
4-Methyl-2-{4-[2-(propan-2-yl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs. The presence of both methyl and isopropyl groups can influence its lipophilicity, binding affinity, and overall pharmacokinetic properties.
Eigenschaften
Molekularformel |
C16H22N6 |
|---|---|
Molekulargewicht |
298.39 g/mol |
IUPAC-Name |
4-methyl-2-[4-(2-propan-2-ylpyrimidin-4-yl)piperazin-1-yl]pyrimidine |
InChI |
InChI=1S/C16H22N6/c1-12(2)15-17-7-5-14(20-15)21-8-10-22(11-9-21)16-18-6-4-13(3)19-16/h4-7,12H,8-11H2,1-3H3 |
InChI-Schlüssel |
IEWJALVGNWCYEA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=NC=C1)N2CCN(CC2)C3=NC(=NC=C3)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-{4-[(5-Chloropyrimidin-2-yl)(methyl)amino]piperidine-1-carbonyl}-2-methyl-2,3-dihydropyridazin-3-one](/img/structure/B15121114.png)
![6-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-8-(trifluoromethyl)[1,3]dioxolo[4,5-g]quinoline](/img/structure/B15121120.png)

![4-(4-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-N,N-dimethylpyrimidin-2-amine](/img/structure/B15121136.png)
![6-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-9H-purine](/img/structure/B15121138.png)
![5-Bromo-2-[4-(2-methoxyphenyl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B15121140.png)
![2-{4-[(5-Chloropyrimidin-2-yl)(methyl)amino]piperidin-1-yl}-4,6-dimethylpyridine-3-carbonitrile](/img/structure/B15121145.png)
![4-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}-2-(morpholine-4-carbonyl)morpholine](/img/structure/B15121146.png)
![N-cyclopropyl-4-[(pyridin-3-yl)methyl]morpholine-2-carboxamide](/img/structure/B15121148.png)
![5-chloro-N-methyl-N-[1-(1,3-thiazole-4-carbonyl)piperidin-4-yl]pyrimidin-2-amine](/img/structure/B15121153.png)

![N-{1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-3-yl}cyclopropanecarboxamide](/img/structure/B15121172.png)
![3-Methyl-4-[(1-{thieno[2,3-d]pyrimidin-4-yl}pyrrolidin-3-yl)oxy]pyridine](/img/structure/B15121181.png)
![2-[4-(Cyclopropanesulfonyl)-1,4-diazepan-1-yl]-4,6-difluoro-1,3-benzothiazole](/img/structure/B15121188.png)
